(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
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Overview
Description
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone typically involves the coupling of substituted benzothiazoles with piperazine derivatives. One common method involves the reaction of 2-amino-4-ethylbenzothiazole with phenyl chloroformate in the presence of a base, followed by the addition of piperazine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines.
Scientific Research Applications
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antipsychotic agent due to its affinity for dopamine and serotonin receptors.
Biology: The compound is studied for its antimicrobial properties, particularly against bacterial strains.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. In medicinal applications, it binds to dopamine and serotonin receptors, modulating neurotransmitter activity and exerting antipsychotic effects . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzothiazole ring and a piperazine ring linked to a phenyl group allows for versatile interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-2-15-9-6-10-17-18(15)21-20(25-17)23-13-11-22(12-14-23)19(24)16-7-4-3-5-8-16/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOHTLYTJSERQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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